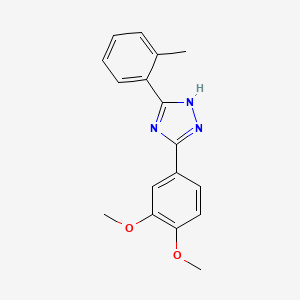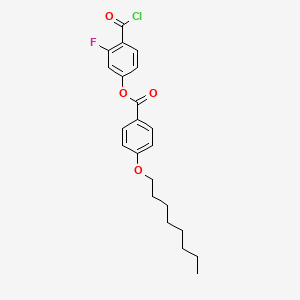
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two amino groups attached to phenyl rings, which are further connected to an ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine typically involves a multi-step process. One common method starts with the reaction of 4-nitroaniline with ethylenediamine under controlled conditions to form an intermediate compound. This intermediate is then subjected to reduction reactions, often using hydrogen gas in the presence of a catalyst such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound. The use of automated systems and real-time monitoring helps in optimizing reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine, which can be further utilized in the synthesis of polymers and other advanced materials.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyamides and polyimides, which are known for their thermal stability and mechanical strength.
Biology: The compound is studied for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of high-performance polymers and coatings, as well as in the development of advanced materials for electronic and optical applications.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with other functional groups, facilitating the formation of complex molecular structures. These interactions are crucial in the synthesis of polymers and other materials, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the final product.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-aminophenyl)-N,N’-di-2-naphthyl-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-N,N’-bis(4-methoxyphenyl)-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-4-(dodecyloxy-biphenyl)-4’-aminophenyl ether
Uniqueness
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is unique due to its specific structural configuration, which imparts distinct properties such as enhanced solubility and reactivity. Compared to other similar compounds, it offers better performance in certain applications, particularly in the synthesis of high-performance polymers and advanced materials.
Propiedades
Número CAS |
110007-52-8 |
|---|---|
Fórmula molecular |
C18H26N4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-N-[2-(4-amino-N-ethylanilino)ethyl]-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H26N4/c1-3-21(17-9-5-15(19)6-10-17)13-14-22(4-2)18-11-7-16(20)8-12-18/h5-12H,3-4,13-14,19-20H2,1-2H3 |
Clave InChI |
URZPCNILMONVMO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN(CC)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
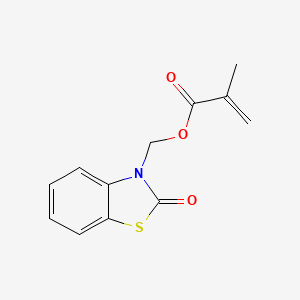
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
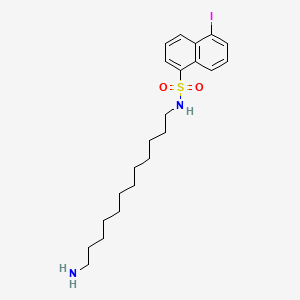
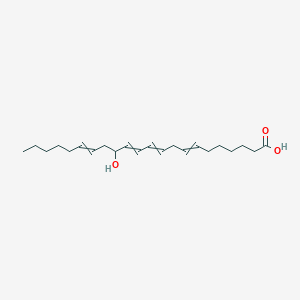
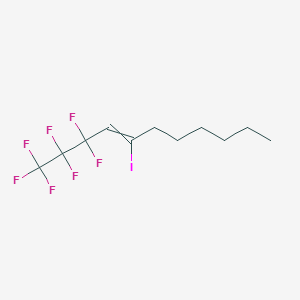
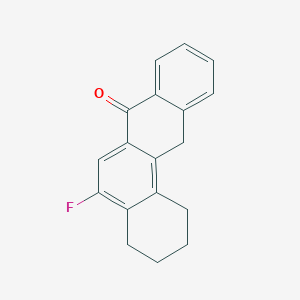
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)



